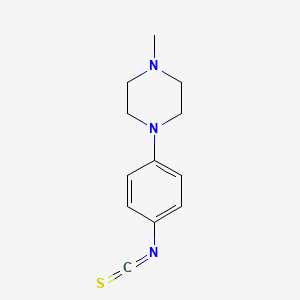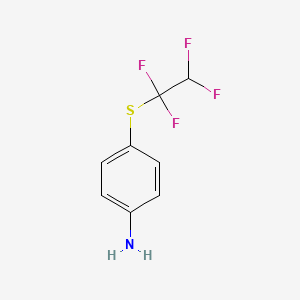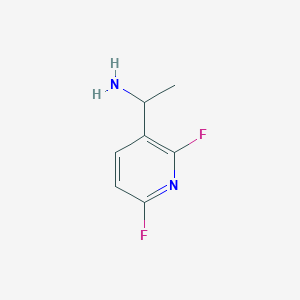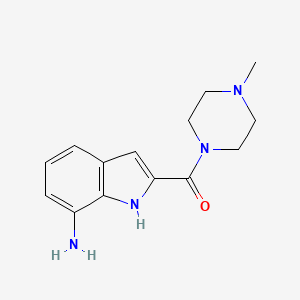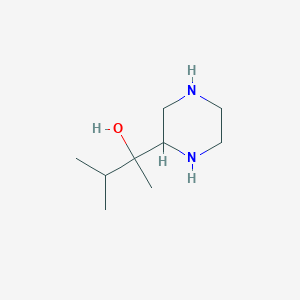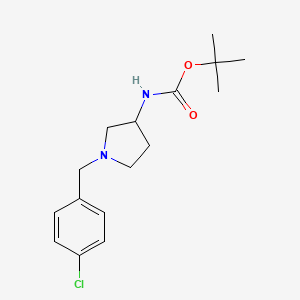
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate
Übersicht
Beschreibung
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 4-chlorobenzyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
The synthesis of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Introduction of the 4-Chlorobenzyl Group: The protected pyrrolidine is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorobenzyl group.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, sodium azide, and potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
3-(Tert-butoxycarbonyl)amino-1-benzylpyrrolidine: This compound lacks the chlorine atom on the benzyl group, which can affect its reactivity and applications.
3-(Tert-butoxycarbonyl)amino-1-(4-methylbenzyl)pyrrolidine: The presence of a methyl group instead of a chlorine atom can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Eigenschaften
Molekularformel |
C16H23ClN2O2 |
|---|---|
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
KIVCWXSGPCIKQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
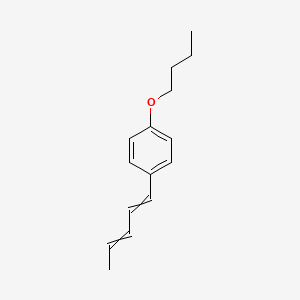
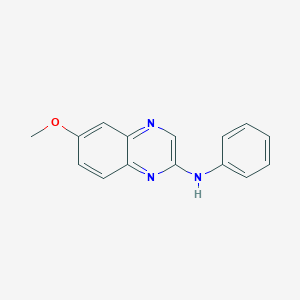
![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)
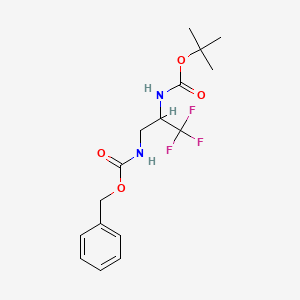
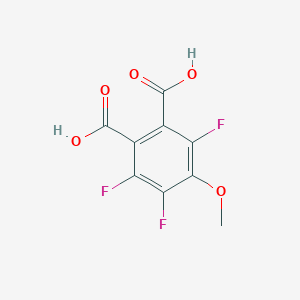
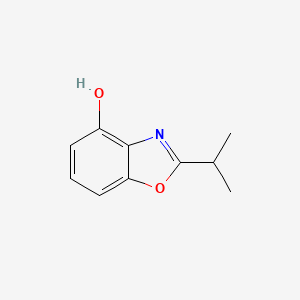
![Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-](/img/structure/B8535412.png)
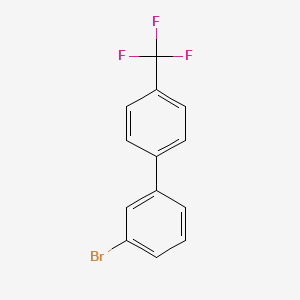
![1-{2-[(Trimethylsilyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B8535420.png)
